N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5/c14-9-2-1-8(11(15)5-9)3-4-16-12-10-6-19-20-13(10)18-7-17-12/h1-2,5-7H,3-4H2,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKCKWXRFMDBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCNC2=NC=NC3=C2C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenethylamine and appropriate pyrazolo[3,4-d]pyrimidine precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine functions as an enzyme inhibitor, particularly targeting specific kinases involved in cell signaling pathways. Its mechanism of action includes binding to the active sites of these kinases, disrupting their function and triggering apoptosis in cancer cells. This property positions the compound as a promising candidate for anticancer drug development.
Sigma Receptor Interaction
The compound has also been investigated for its interactions with sigma receptors, which play a role in various neurological processes. This interaction suggests potential applications in treating neurological disorders, although further studies are required to elucidate the specific effects and therapeutic benefits.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that this compound stands out due to its distinctive structural features and biological activity. The following table summarizes key characteristics of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,4-dichlorophenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine | Thieno ring addition | Anticancer activity |
| N-(3,4-dimethylphenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine | Dimethyl substitution | Kinase inhibition |
| N-(4-fluorophenyl)-5-phenylthieno(2,3-d)pyrimidin-4-amine | Fluoro substitution | Anticancer properties |
This table illustrates that while several compounds exhibit anticancer properties or kinase inhibition, this compound's unique combination of features may provide advantages in targeted therapeutic applications.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps that include the formation of the pyrazolo and pyrimidine rings through reactions with various reagents. The detailed synthesis pathway is crucial for understanding how to optimize production for research and potential therapeutic use.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of similar pyrazolo derivatives, compounds exhibiting structural resemblance to this compound demonstrated significant inhibition of tumor growth in vitro and in vivo models. These findings highlight the importance of further research into this compound's therapeutic potential.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves:
Molecular Targets: The compound targets specific enzymes or receptors, modulating their activity.
Pathways Involved: It may interfere with signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Structural Variations Among Analogs
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs (Table 1):
Table 1. Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Impact of Substituents on Activity
4-Chlorophenyl analogs (e.g., PP2, SI388) are well-documented Src inhibitors, suggesting chlorine at the para position is critical for kinase binding .
Linker and 1-Position Modifications :
- Ethyl vs. tert-Butyl : The ethyl linker in the target compound may improve metabolic stability compared to bulkier tert-butyl groups (e.g., PP2) .
- Chlorine on the Ethyl Chain : S29 and SI388 derivatives feature a chloro-substituted ethyl group, which may stabilize conformational binding to kinase active sites .
4-Position Substituents :
Kinase Inhibition and Selectivity
- Src Family Kinases : PP2 (IC50: ~0.1 μM) and SI388 derivatives demonstrate potent Src inhibition, attributed to chloro-phenyl interactions with hydrophobic kinase pockets . The target compound’s dichlorophenyl group may similarly engage these regions but with distinct selectivity due to the ethyl linker.
- Neuroblastoma Activity : S29, delivered via graphene oxide, shows efficacy against SK-N-BE(2) cells at 5.74 ng/mL, highlighting the role of fluorobenzyl groups in enhancing cell-specific uptake .
Biological Activity
N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core structure characterized by a dichlorophenyl group and an ethyl side chain. Its molecular formula is C11H10Cl2N4, with a molecular weight of approximately 280.11 g/mol. The structural configuration contributes significantly to its biological properties.
Research indicates that this compound acts primarily as an enzyme inhibitor . It has shown potential anticancer properties by inhibiting specific kinases involved in cell signaling pathways. The mechanism involves binding to the active sites of these kinases, disrupting their function and leading to apoptosis in cancer cells .
Key Biological Activities:
- Kinase Inhibition : The compound inhibits various kinases that play crucial roles in cancer cell proliferation.
- Sigma Receptor Interaction : It has been investigated for its effects on sigma receptors, which are involved in several neurological processes .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value indicating effective inhibition of proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cells .
- Mechanistic Insights : The compound's ability to induce apoptosis was linked to its interaction with signaling pathways associated with cell survival and proliferation .
Neuropharmacological Effects
The interactions with sigma receptors suggest potential applications in treating neurological disorders. These receptors are implicated in various neurological processes, including pain modulation and neuroprotection .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Cancer Cell Lines :
-
Neuropharmacological Assessment :
- Another investigation focused on the compound's interaction with sigma receptors revealed that it could modulate receptor activity, which may have implications for treating conditions such as depression or anxiety .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound is typically synthesized via condensation reactions starting from 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. A key step involves treatment with triethyl orthoformate in acetic anhydride to form an intermediate pyrazol-5-yl-formimidate derivative, followed by ammonium hydroxide hydrolysis to yield the pyrazolo[3,4-d]pyrimidin-4-amine core . Modifications to the N-substituent (e.g., 2,4-dichlorophenethyl group) may involve alkylation or Suzuki coupling, as demonstrated in analogs like 3-(phenylethynyl) derivatives .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- NMR spectroscopy : and NMR are critical for confirming substituent positions and aromaticity. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit characteristic peaks for NH (~δ 8.0 ppm) and pyrazole protons (δ 7.5–8.5 ppm) .
- Mass spectrometry : Exact mass analysis (e.g., 275.118432 Da for related metabolites) ensures molecular formula accuracy .
- HPLC : Purity validation (>95%) is standard, as shown in analogs like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for pyrazolo[3,4-d]pyrimidin-4-amine derivatives in kinase inhibition?
Substitutions at the 1- and 3-positions significantly modulate kinase affinity. For instance:
- N-substituents : Bulky groups (e.g., trans-4-hydroxycyclohexyl) enhance Src kinase inhibition (IC = 0.003 μM) by improving hydrophobic interactions .
- 3-position modifications : Phenylethynyl groups increase selectivity for MAPK pathway kinases (e.g., KDR, IC = 0.032 μM) .
- Electron-withdrawing groups : Chlorine or trifluoromethyl moieties improve metabolic stability and target engagement .
Q. How can in vivo efficacy and toxicity be evaluated for this compound in oncology models?
- Xenograft models : Triple-negative breast cancer (TNBC) models are used to assess tumor growth inhibition. For example, analogs like compound 13an reduced tumor volume by >70% at 10 mg/kg/day via oral administration .
- Toxicity profiling : Acute toxicity studies in rodents (e.g., LD determination) and histopathological analysis of liver/kidney tissues are critical. Optimized derivatives show reduced hepatotoxicity compared to early leads .
- Pharmacokinetics : Plasma half-life (t), bioavailability, and CNS penetration are evaluated using LC-MS/MS, as demonstrated for CNS-penetrant analogs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) identify off-target effects that may explain variable IC values .
- Cellular context : Differences in cell lines (e.g., MDA-MB-231 vs. MCF-7) affect potency due to varying expression of target kinases like Src or EGFR .
- Solubility optimization : Use of co-solvents (e.g., PEG-400) or prodrug strategies mitigates discrepancies between in vitro and in vivo efficacy .
Methodological Considerations
Q. How are computational tools applied to design derivatives with improved target specificity?
- Molecular docking : PyMOL or AutoDock Vina predicts binding modes to kinase ATP pockets. For example, cyclohexyl substituents align with hydrophobic residues in Src’s active site .
- ADMET prediction : SwissADME or QikProp estimates logP, solubility, and blood-brain barrier penetration to prioritize candidates .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix effects : Plasma proteins can interfere with LC-MS/MS detection. Solid-phase extraction (SPE) or protein precipitation with acetonitrile improves recovery rates .
- Metabolite identification : High-resolution mass spectrometry (HRMS) distinguishes parent compounds from phase I/II metabolites, such as hydroxylated or glucuronidated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
